2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a butylphenyl group, a chloroethyl group, and two methyl groups attached to the dioxane ring, making it a unique and potentially useful molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 4-butylphenyl magnesium bromide with 2-chloro-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted dioxanes with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Butylphenyl)-2-(1-chloroethyl)-1,3-dioxane: Lacks the dimethyl groups, potentially altering its reactivity and properties.
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxolane: Contains a five-membered ring instead of a six-membered ring, affecting its stability and reactivity.
Uniqueness
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
89878-74-0 |
---|---|
Molecular Formula |
C18H27ClO2 |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
2-(4-butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C18H27ClO2/c1-5-6-7-15-8-10-16(11-9-15)18(14(2)19)20-12-17(3,4)13-21-18/h8-11,14H,5-7,12-13H2,1-4H3 |
InChI Key |
XMJIUILYAXGEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2(OCC(CO2)(C)C)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.